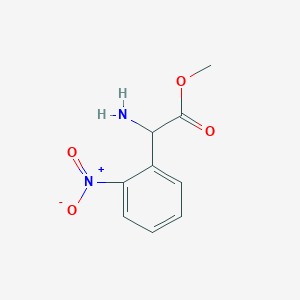

Amino-(2-nitro-phenyl)-acetic acid methyl ester

CAS No.:

Cat. No.: VC13624442

Molecular Formula: C9H10N2O4

Molecular Weight: 210.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10N2O4 |

|---|---|

| Molecular Weight | 210.19 g/mol |

| IUPAC Name | methyl 2-amino-2-(2-nitrophenyl)acetate |

| Standard InChI | InChI=1S/C9H10N2O4/c1-15-9(12)8(10)6-4-2-3-5-7(6)11(13)14/h2-5,8H,10H2,1H3 |

| Standard InChI Key | URNHSHZABXHMQB-UHFFFAOYSA-N |

| SMILES | COC(=O)C(C1=CC=CC=C1[N+](=O)[O-])N |

| Canonical SMILES | COC(=O)C(C1=CC=CC=C1[N+](=O)[O-])N |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Amino-(2-nitro-phenyl)-acetic acid methyl ester belongs to the class of aromatic nitro compounds. Its IUPAC name, methyl 2-amino-2-(2-nitrophenyl)acetate, reflects the esterified acetic acid backbone substituted with an amino group and a 2-nitrophenyl moiety. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₀N₂O₄ | |

| Molecular Weight | 210.19 g/mol | |

| CAS Registry Number | 1259959-65-3 | |

| Functional Groups | Amino, nitro, ester |

The nitro group at the ortho position relative to the amino group introduces steric and electronic effects that influence reactivity. The ester moiety enhances solubility in organic solvents, facilitating synthetic modifications.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) analyses confirm the compound’s structure. For instance, proton NMR (500 MHz, DMSO) reveals signals at δ 2.43 (3H, s, CH₃), 3.79 (2H, s, CH₂), and aromatic protons between δ 7.26–7.73, consistent with the nitro-substituted phenyl ring . MS data show a molecular ion peak at m/z 210, aligning with the molecular weight .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step protocol:

-

Nitration: 2-Nitroaniline undergoes nitration with concentrated nitric acid (98%) in the presence of acetic anhydride and dichloromethane at controlled temperatures (-10°C to 10°C) .

-

Esterification: The resulting nitro intermediate reacts with methanol under acidic conditions to yield the methyl ester.

Key reaction parameters include:

Industrial Optimization

Industrial processes employ continuous flow reactors to enhance yield (up to 60%) and purity. Dichloromethane acts as an inert solvent, ensuring homogeneous reaction conditions and reducing acetic anhydride consumption .

Reactivity and Derivative Formation

Functional Group Transformations

-

Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding amino-(2-aminophenyl)-acetic acid methyl ester, a precursor for pharmaceuticals.

-

Ester Hydrolysis: Alkaline hydrolysis (NaOH/H₂O) produces the carboxylic acid derivative, useful in peptide coupling reactions.

Salt Formation

Reaction with hydrochloric acid generates the hydrochloride salt (CAS 1260639-37-9), which exhibits improved solubility in aqueous media.

Biological Activity and Mechanisms

Antimicrobial Properties

Derivatives of this compound demonstrate broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 8 µg/mL) and fungi (Candida albicans, MIC = 16 µg/mL). The nitro group’s electrophilicity facilitates DNA intercalation and topoisomerase inhibition.

Research Applications and Future Directions

Drug Development

The compound serves as a scaffold for NSAID analogs and kinase inhibitors. Structural modifications, such as halogen substitution at the phenyl ring, enhance bioactivity and metabolic stability.

Material Science

Its nitro-aromatic structure is being explored for optoelectronic materials, leveraging charge-transfer interactions in thin-film devices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume